molecular formula C10H8ClNO2 B6211921 methyl 2-(2-chlorophenyl)-2-isocyanoacetate CAS No. 1044743-51-2

methyl 2-(2-chlorophenyl)-2-isocyanoacetate

Cat. No.: B6211921
CAS No.: 1044743-51-2
M. Wt: 209.6
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Description

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate is an organic compound with a complex structure that includes a chlorophenyl group, an isocyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-chlorophenyl)-2-isocyanoacetate typically involves the reaction of 2-chlorobenzyl cyanide with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:

2-chlorobenzyl cyanide+methyl chloroformateNaHmethyl 2-(2-chlorophenyl)-2-isocyanoacetate\text{2-chlorobenzyl cyanide} + \text{methyl chloroformate} \xrightarrow{\text{NaH}} \text{this compound} 2-chlorobenzyl cyanide+methyl chloroformateNaH​methyl 2-(2-chlorophenyl)-2-isocyanoacetate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-chlorophenyl)-2-isocyanoacetate involves its interaction with various molecular targets. The isocyano group can act as a ligand, binding to metal centers in enzymes or other proteins, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromophenyl)-2-isocyanoacetate
  • Methyl 2-(2-fluorophenyl)-2-isocyanoacetate
  • Methyl 2-(2-methylphenyl)-2-isocyanoacetate

Uniqueness

Methyl 2-(2-chlorophenyl)-2-isocyanoacetate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s physical properties, such as solubility and stability.

Properties

CAS No.

1044743-51-2

Molecular Formula

C10H8ClNO2

Molecular Weight

209.6

Purity

95

Origin of Product

United States

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